molecular formula C20H18N4O3 B2368908 5-Acetyl-2-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile CAS No. 338749-68-1

5-Acetyl-2-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile

Cat. No.: B2368908
CAS No.: 338749-68-1
M. Wt: 362.389
InChI Key: MQLBXJTXRZBYJA-UHFFFAOYSA-N
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Description

5-Acetyl-2-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
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Biological Activity

5-Acetyl-2-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile, a complex organic compound, has attracted attention in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C20H18N4O3C_{20}H_{18}N_{4}O_{3} and a molecular weight of approximately 366.38 g/mol. Its structure includes an acetyl group, a methoxyphenyl moiety, and an isoxazole ring, which contribute to its unique biological activity profile .

Synthesis

The synthesis of this compound can be achieved through multistep synthetic routes. A common method involves the reaction of 6-methylnicotinonitrile with isoxazole derivatives in the presence of catalysts or reagents, utilizing solvents like acetonitrile or dimethylformamide under controlled temperatures. Yield optimization is crucial for maximizing product formation.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits promising anti-inflammatory and analgesic properties. These activities make it a candidate for further pharmacological evaluation in pain management and inflammatory conditions. The structural components may interact with various biological targets, including enzymes and receptors involved in disease pathways.

The mechanism of action for this compound appears to involve interactions with proteins related to inflammatory responses and pain signaling pathways. Techniques such as molecular docking studies and surface plasmon resonance can elucidate these interactions further, providing insights into how the compound exerts its biological effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-(4-methoxyphenyl)propanoic acidContains a methoxyphenyl groupPrimarily studied for neuroprotective effects
6-Methylnicotinic acidNicotinic acid derivativeFocused on neuropharmacological applications
3-(4-Methoxyphenyl)isoxazoleIsoxazole ring with methoxy substitutionInvestigated for anti-cancer properties

The unique combination of functionalities in this compound sets it apart from others in its class, indicating potential as a novel therapeutic agent targeting specific biological pathways associated with diseases such as cancer or neurodegenerative disorders.

Properties

IUPAC Name

5-acetyl-2-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methylamino]-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-12-18(13(2)25)8-15(10-21)20(23-12)22-11-17-9-19(24-27-17)14-4-6-16(26-3)7-5-14/h4-9H,11H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLBXJTXRZBYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)NCC2=CC(=NO2)C3=CC=C(C=C3)OC)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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